molecular formula C23H27N3O2S B12886602 N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide CAS No. 651307-57-2

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12886602
CAS No.: 651307-57-2
M. Wt: 409.5 g/mol
InChI Key: SBFLDFPKCPTLJX-UHFFFAOYSA-N
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Description

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a synthetic small molecule that belongs to the class of isoquinoline sulfonamides, which are recognized for their significant role in biochemical research, particularly as potent and selective protein kinase inhibitors . The compound's structure features an isoquinoline core, a well-characterized pharmacophore, linked to a sulfonamide group. This sulfonamide functional group is a key component in a wide range of bioactive molecules and is known to facilitate binding to the ATP-binding site of various kinase enzymes, thereby modulating their activity . The molecular architecture is completed with a 2-phenylethyl moiety and a 3-aminocyclohexyl group, the latter providing a primary amine handle that can be utilized for further chemical modification, bioconjugation, or solubility modulation in experimental settings. Isoquinoline sulfonamide derivatives have been extensively studied for their ability to inhibit a range of serine/threonine kinases. For instance, a closely related compound, N-(2-Aminoethyl)-5-Chloroisoquinoline-8-Sulfonamide, has been identified as an interaction partner for Casein Kinase I (CKI) isoforms . This suggests that this compound may also serve as a valuable chemical probe for investigating kinase-mediated signaling pathways in cellular and biochemical models. Furthermore, structurally similar sulfonamide compounds have been investigated for diverse therapeutic applications, including as anti-arrhythmic agents and inhibitors of enzymes like ALDH-2 , highlighting the versatility and research value of this chemical class. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in medicinal chemistry programs or as a tool compound for probing complex biological processes such as signal transduction, cell cycle regulation, and enzymatic function.

Properties

CAS No.

651307-57-2

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2

InChI Key

SBFLDFPKCPTLJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Formation

  • Reagents and Conditions:
    Isoquinoline is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the 5-position of the isoquinoline ring.

  • Reaction Monitoring:
    The reaction progress is monitored by TLC and confirmed by IR spectroscopy showing the characteristic S=O and S–Cl stretching vibrations.

Amination to Form Sulfonamide

  • Sequential or One-Pot Amination:
    The sulfonyl chloride intermediate is reacted with 3-aminocyclohexylamine and 2-phenylethylamine. The order of addition and stoichiometry are critical to ensure selective mono-substitution and avoid over-substitution.

  • Catalysts and Solvents:
    Common solvents include dichloromethane or tetrahydrofuran (THF). Bases such as triethylamine or pyridine are used to neutralize the HCl generated during the reaction.

  • Temperature and Time:
    Reactions are typically carried out at 0–25 °C to control reactivity and minimize side reactions, with reaction times ranging from 2 to 24 hours depending on scale and conditions.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes Yield Range (%) References
Sulfonyl chloride formation Isoquinoline + chlorosulfonic acid, 0–5 °C Controlled sulfonation and chlorination 70–85
Amination with 3-aminocyclohexylamine Sulfonyl chloride + amine, base (Et3N), DCM, 0–25 °C Mono-substitution, base neutralizes HCl 60–80
Amination with 2-phenylethylamine Subsequent or simultaneous with above step Careful stoichiometry to avoid overreaction 60–80
Oxidative coupling (alternative) Sulfinic acid salts + amines + oxidants (e.g., Cu salts) Mild, green chemistry approach 65–90
DABSO-mediated synthesis DABSO + amines + catalysts, one-pot Efficient, scalable, mild conditions 70–85

Research Findings and Considerations

  • Reaction Selectivity:
    The presence of two different amine groups requires precise control of reaction conditions to achieve selective sulfonamide formation without cross-reactivity or polymerization.

  • Environmental and Safety Aspects:
    Traditional sulfonyl chloride methods involve corrosive reagents and generate HCl; newer oxidative coupling methods offer greener alternatives with less hazardous by-products.

  • Scalability:
    Multi-step synthesis with purification steps can be scaled up with optimization of solvent use and reaction times, as demonstrated in related sulfonamide syntheses.

  • Functional Group Tolerance: The isoquinoline core and amine substituents are sensitive to harsh conditions; mild reaction conditions and choice of catalysts are critical to maintain structural integrity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Key Features Reference
Target Compound R1: 3-aminocyclohexyl; R2: 2-phenylethyl High lipophilicity (cyclohexyl), aromatic interaction (phenyl)
H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) R1: 2-aminoethyl; R2: H Linear amine chain; foundational PKA inhibitor with moderate potency
H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) R1: 2-(4-bromocinnamylamino)ethyl; R2: H Brominated aromatic group enhances selectivity for PKA; used in PET imaging
N-(3-Aminocyclohexyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide R1: 3-aminocyclohexyl; R2: 2-thiophenylethyl Thiophene substitution alters electronic properties; requires stringent storage (heat-sensitive)
5-Isoquinolinesulfonamide (Fluorophenyl variant) R1: 3-aminocyclohexyl; R2: 2-fluorophenylethyl Fluorine enhances metabolic stability; increased polarity

Key Findings from Comparative Studies

Potency and Selectivity :

  • H-89 demonstrates superior PKA inhibition (IC₅₀ ~ 48 nM) compared to H-9 (IC₅₀ ~ 1.2 µM) due to its 4-bromocinnamyl group, which enhances hydrophobic interactions with the kinase ATP-binding pocket .
  • The target compound’s cyclohexylamine group may improve selectivity for kinases with larger binding cavities, though empirical data is lacking.

Impact of N-Methylation :

  • Methylation of the sulfonamide nitrogen in H-9 and H-89 (yielding compounds 4 and 5 ) retains ~90% of their original potency, indicating tolerance for bulky substituents at this position . This supports the feasibility of modifying the target compound’s sulfonamide group for radiolabeling or pharmacokinetic optimization.

However, excessive lipophilicity may reduce aqueous solubility . Thiophene-substituted analogs (e.g., ’s compound) exhibit lower logP than phenyl derivatives, balancing solubility and membrane permeability .

Safety and Handling :

  • Thiophene-containing derivatives require precautions against heat and ignition sources (P210), whereas phenyl analogs like the target compound may necessitate measures to address higher volatility or oxidative stability .

Biological Activity

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline core substituted with a sulfonamide group, which is known for its role in various biological activities. The structure can be represented as follows:

N 3 Aminocyclohexyl N 2 phenylethyl isoquinoline 5 sulfonamide\text{N 3 Aminocyclohexyl N 2 phenylethyl isoquinoline 5 sulfonamide}

Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This inhibition leads to a depletion of folate levels, ultimately affecting nucleic acid synthesis and bacterial growth. The specific mechanism of this compound may also involve interactions with other biological targets, such as enzymes or receptors involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit varying degrees of antimicrobial activity. In studies assessing the antimicrobial properties of related compounds, it was noted that many sulfonamide derivatives showed moderate activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against common pathogens, with minimum inhibitory concentrations (MICs) often exceeding 100 μM for significant activity .

Antioxidant Activity

Antioxidant properties have also been investigated for sulfonamide derivatives. Studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives possess moderate antioxidant activity. For example, related compounds showed IC50 values ranging from 0.66 to 1.75 mM, indicating their potential to scavenge free radicals effectively .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. The results suggested that structural modifications significantly impact their antimicrobial and antioxidant activities .
  • Comparative Analysis : In a comparative study of sulfonamides, the compound demonstrated promising results in antioxidant assays but limited antimicrobial efficacy compared to standard antibiotics like ciprofloxacin .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial Activity (MIC μM)DPPH IC50 (mM)Notes
This compound>1000.66 - 1.75Moderate antioxidant activity
Compound A500.81Effective against S. aureus
Compound B1201.23Effective against E. coli

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